molecular formula C17H24N2O2 B2802170 exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester CAS No. 1958100-34-9

exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

Cat. No. B2802170
CAS RN: 1958100-34-9
M. Wt: 288.391
InChI Key: QXNYDGDGCRFDBF-YSPPHNQVSA-N
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Description

“exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester” is a chemical compound with the CAS Number: 1958100-34-9 . It has a molecular weight of 288.39 . The IUPAC name for this compound is benzyl (1S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate . It is typically stored in a refrigerator and has a physical form of oil .


Molecular Structure Analysis

The molecular formula of this compound is C17H24N2O2 . The InChI code is 1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t14?,15-,16?/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.39 . It is an oil at room temperature and is typically stored in a refrigerator . .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has shown the synthesis and chemical transformations of bicyclo[3.3.1]nonane derivatives, highlighting their potential in creating complex molecular structures for various applications. For example, the synthesis of non-steroidal 2-methoxyestradiol mimetics based on the bicyclo[3.3.1]nonane structural motif demonstrates noticeable cytotoxicity to human lung carcinoma cell line A549, suggesting potential in cancer research (Nurieva et al., 2017).

Environmental Applications

Bicyclic naphthenic acids, including those with bicyclo[3.3.1]nonane structures, have been identified in oil sands process-affected water (OSPW), with some showing acute toxicity. This research is crucial for understanding the environmental impact of oil sands operations and developing remediation strategies (Wilde et al., 2015).

Peptidomimetics and Drug Discovery

Bicyclo[3.3.1]nonane derivatives have been utilized in the synthesis of peptidomimetics, compounds that mimic the structure of peptides and can be used in drug discovery. For instance, the concise syntheses of bridged morpholines from bicyclo[3.3.1]nonane derivatives illustrate the potential of these compounds in creating biologically active molecules (Zaytsev et al., 2016).

Advanced Organic Synthesis

Bicyclo[3.3.1]nonane derivatives are also significant in advanced organic synthesis, providing routes to create complex and chiral molecules. For example, the enantioselective synthesis of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid with an embedded morphan motif showcases the intricate synthetic routes possible with these structures, which could be applied in pharmaceutical synthesis (Garrido et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

benzyl (1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t14?,15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNYDGDGCRFDBF-MQVJKMGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1C[C@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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